4-(1,3-Benzodioxole-5-carbonyl)-1,3-dihydroquinoxalin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

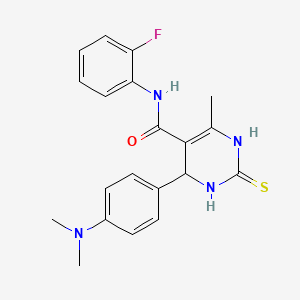

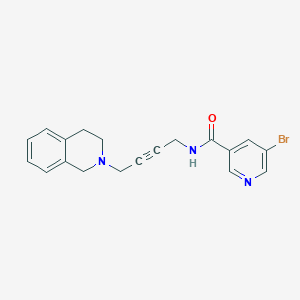

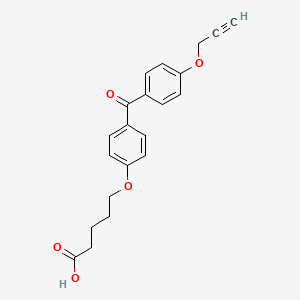

The compound “4-(1,3-Benzodioxole-5-carbonyl)-1,3-dihydroquinoxalin-2-one” is a complex organic molecule. It contains a 1,3-benzodioxole moiety, which is a common structural component in many bioactive molecules . The carbonyl group (-C=O) suggests that it might be an amide or a ketone .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,3-benzodioxole ring, possibly through a condensation reaction . The quinoxalin-2-one moiety could be synthesized through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the benzodioxole and quinoxalin-2-one rings, with the carbonyl group contributing to the compound’s reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. The carbonyl group is often reactive and could undergo reactions such as reduction or nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of functional groups .Aplicaciones Científicas De Investigación

Antidiabetic Agent

The compound has been investigated for its potential as an antidiabetic agent . Studies have shown that derivatives of benzodioxol, such as the one , exhibit potent α-amylase inhibition, which is a key enzyme in the digestive process of carbohydrates . This inhibition can help manage postprandial blood glucose levels, making it a promising candidate for diabetes treatment.

Anticancer Activity

Research indicates that certain benzodioxol derivatives demonstrate significant activity against cancer cell lines . The compound’s ability to selectively target cancer cells while sparing normal cells makes it a valuable molecule for developing targeted cancer therapies.

Molecular Characterization

The compound’s structure allows for detailed molecular characterization, including High-Resolution Mass Spectrometry (HRMS) , Nuclear Magnetic Resonance (NMR) , and MicroED techniques . These methods are crucial for understanding the compound’s properties and potential modifications for therapeutic use.

Cytotoxicity Assessment

Cytotoxicity assays, such as MTS assays, are used to evaluate the safety of the compound across various cell lines . This is an essential step in determining the compound’s viability as a drug, ensuring that it does not harm healthy cells.

In Vivo Efficacy

The compound’s efficacy has been tested in vivo using animal models, such as streptozotocin-induced diabetic mice . This provides a more comprehensive understanding of the compound’s therapeutic potential and its effects on living organisms.

Chemical Synthesis

The compound serves as a building block in chemical synthesis, allowing researchers to create a variety of derivatives with potential pharmacological applications . This synthetic versatility is key to discovering new drugs.

Pharmacokinetics and Dynamics

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (effects and mechanisms of action) of the compound is crucial for its development as a medication . Research in this area can optimize dosage forms and regimens for clinical use.

Safety and Hazards

Propiedades

IUPAC Name |

4-(1,3-benzodioxole-5-carbonyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-15-8-18(12-4-2-1-3-11(12)17-15)16(20)10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOJGIOAAFLWDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Benzodioxole-5-carbonyl)-1,3-dihydroquinoxalin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

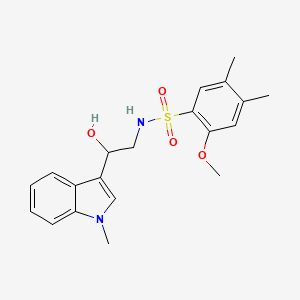

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2868417.png)

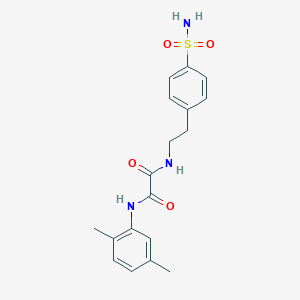

![(5E)-3-Cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-YL)methylene]-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2868419.png)

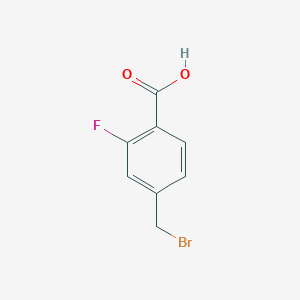

![7,7-Dichloro-1-methylbicyclo[4.1.0]heptane](/img/structure/B2868421.png)